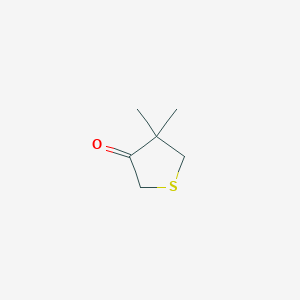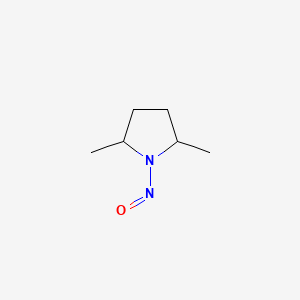
4-nitrosopiperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrosopiperazin-2-one, also known as 4-NP or N-Piperazinyl-4-nitrosobenzene-1,2-dicarbonitrile, is a synthetic organic compound belonging to the nitrosoureas family of compounds. It has been used as a starting material in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. 4-NP has also been investigated for its potential applications in cancer treatment, as a potential insecticide, and as a potential herbicide.
Applications De Recherche Scientifique
4-Nitrosopiperazin-2-one has been studied extensively in the field of scientific research. It has been used as a starting material in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, 4-nitrosopiperazin-2-one has been investigated for its potential applications in cancer treatment, as a potential insecticide, and as a potential herbicide.
Mécanisme D'action
4-Nitrosopiperazin-2-one is believed to act on cells by inducing oxidative stress and inhibiting the activity of certain enzymes. Specifically, 4-nitrosopiperazin-2-one has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators such as prostaglandins. In addition, 4-nitrosopiperazin-2-one has been shown to induce the expression of certain genes involved in the regulation of apoptosis, or programmed cell death.
Biochemical and Physiological Effects
4-Nitrosopiperazin-2-one has been studied for its potential biochemical and physiological effects. In laboratory studies, 4-nitrosopiperazin-2-one has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators such as prostaglandins. In addition, 4-nitrosopiperazin-2-one has been shown to induce the expression of certain genes involved in the regulation of apoptosis, or programmed cell death. In animal studies, 4-nitrosopiperazin-2-one has been shown to reduce inflammation and to have anticancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-Nitrosopiperazin-2-one is a useful compound for laboratory experiments due to its relatively low cost and easy availability. Additionally, 4-nitrosopiperazin-2-one is relatively stable and can be stored for long periods of time. However, 4-nitrosopiperazin-2-one is highly toxic and should be handled with caution. In addition, the reaction conditions for the synthesis of 4-nitrosopiperazin-2-one can be difficult to control, and the reaction can be slow and incomplete.
Orientations Futures
There are a number of potential future directions for 4-nitrosopiperazin-2-one. One potential direction is the further investigation of its potential applications in cancer treatment. Additionally, 4-nitrosopiperazin-2-one could be further investigated for its potential applications in insect and herbicide control. Furthermore, 4-nitrosopiperazin-2-one could be further studied for its potential effects on the expression of certain genes involved in the regulation of apoptosis. Finally, 4-nitrosopiperazin-2-one could be further investigated for its potential effects on inflammation and other biochemical and physiological processes.
Méthodes De Synthèse
4-Nitrosopiperazin-2-one is generally synthesized through a two-step reaction. In the first step, 4-nitrosobenzoic acid is reacted with piperazine in an aqueous solution. The resulting product is then reacted with anhydrous sodium carbonate to form 4-nitrosopiperazin-2-one. The reaction is carried out at a temperature of 80-90°C and is typically complete within 1-2 hours.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-nitrosopiperazin-2-one involves the nitrosation of piperazine-2,5-dione using sodium nitrite in the presence of an acid catalyst.", "Starting Materials": [ "Piperazine-2,5-dione", "Sodium nitrite", "Acid catalyst" ], "Reaction": [ "Dissolve piperazine-2,5-dione in a suitable solvent such as acetic acid or ethanol.", "Add sodium nitrite and acid catalyst to the solution.", "Stir the mixture at a suitable temperature, typically between 0-10°C.", "After completion of the reaction, isolate the product by filtration or extraction.", "Purify the product by recrystallization or chromatography." ] } | |
Numéro CAS |
18907-82-9 |
Nom du produit |
4-nitrosopiperazin-2-one |
Formule moléculaire |
C4H7N3O2 |
Poids moléculaire |
129.1 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




